2',4'-Dihydroxy-6'-methoxyacetophenone
Overview
Description
2', 4'-Dihydroxy-6'-methoxyacetophenone belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2', 4'-Dihydroxy-6'-methoxyacetophenone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2', 4'-dihydroxy-6'-methoxyacetophenone is primarily located in the cytoplasm. Outside of the human body, 2', 4'-dihydroxy-6'-methoxyacetophenone can be found in herbs and spices. This makes 2', 4'-dihydroxy-6'-methoxyacetophenone a potential biomarker for the consumption of this food product.
Mechanism of Action
Target of Action
The primary target of 2’,4’-Dihydroxy-6’-Methoxyacetophenone is Plasmodium , the parasite responsible for malaria . This compound is derived from Artemisia annua, a plant known for its antimalarial properties .
Biochemical Pathways
Artemisinin is known to disrupt the Plasmodium parasite’s digestion of hemoglobin, a process vital to its survival .
Result of Action
The primary result of the action of 2’,4’-Dihydroxy-6’-Methoxyacetophenone is the inhibition of the Plasmodium parasite, leading to its death . This results in the alleviation of malaria symptoms in the host organism.
Biochemical Analysis
Biochemical Properties
2’,4’-Dihydroxy-6’-methoxyacetophenone interacts with various biomolecules in biochemical reactions. It has been found to target Plasmodium, the parasite responsible for malaria
Cellular Effects
Its parent compound, Artemisinin, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-(2,4-dihydroxy-6-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5(10)9-7(12)3-6(11)4-8(9)13-2/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETZAWFZIAOWQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450027 | |
Record name | 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2',4'-Dihydroxy-6'-methoxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3602-54-8 | |
Record name | 1-(2,4-Dihydroxy-6-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3602-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4'-Dihydroxy-6'-methoxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 - 199 °C | |
Record name | 2',4'-Dihydroxy-6'-methoxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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